(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGPAMFFJTIDG-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxypyridine with an appropriate reagent to introduce the ethanamine side chain.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Optimized Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Antidepressant Activity
Research indicates that (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. Inhibitors targeting ROR-gamma, a nuclear receptor implicated in autoimmune diseases, have been linked to compounds similar to this compound. This suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis and psoriasis .
Cancer Therapeutics
Emerging studies suggest that this compound may play a role in cancer therapy. Its structural analogs have demonstrated antiproliferative activity against various cancer cell lines, indicating that this compound could be explored further for its potential as an anticancer agent .
Synthesis and Structural Analysis
The synthesis of this compound involves several chemical reactions that emphasize the importance of stereochemistry and functional group manipulation. The presence of the methoxy group enhances the compound's reactivity and stability, making it suitable for various synthetic routes .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Comparative analysis with structurally similar compounds can provide insights into how modifications affect biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Methyl group on pyridine | Commonly used as a solvent |
| 4-Aminopyridine | Amino group at position 4 | Known for synthesizing pharmaceuticals |
| 2-(Aminomethyl)pyridine | Aminomethyl substitution at position 2 | Distinct biological activity profiles |
This table illustrates how variations in substituents can significantly impact biological activity and chemical reactivity, underscoring the uniqueness of this compound within this class of compounds .
Antiproliferative Activity Assays
In a study focused on novel pyridinyl derivatives, including this compound, researchers evaluated their antiproliferative activity against several cancer cell lines using assays such as the sulforhodamine B assay. The results indicated significant selectivity towards certain cancer cells, suggesting potential therapeutic applications in oncology .
Neuropharmacological Studies
Another case study explored the neuropharmacological effects of compounds related to this compound. The findings highlighted its potential role in modulating neurotransmitter systems, thereby supporting further investigation into its use as an antidepressant or anxiolytic agent .
Mechanism of Action
The mechanism of action of (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride, highlighting differences in substituents, stereochemistry, and physicochemical properties:
Key Observations:
Stereochemical Impact: The (S)-enantiomer of the target compound is distinct from its (R)-counterparts (e.g., (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride), which may exhibit divergent pharmacokinetic or safety profiles .
Substituent Effects: Methoxy vs. Fluoro vs. Methoxy: Fluorine in (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride increases electronegativity, possibly improving membrane permeability but altering target selectivity due to pyridin-3-yl vs. pyridin-4-yl positioning .
Pharmacological and Research Implications
- Antiviral Potential: Structural analogs with methoxypyridinyl groups (e.g., Scheme 6 compounds in ) have shown promise as SARS-CoV-2 inhibitors, suggesting the target compound could be explored in similar contexts.
- Chiral Specificity : The (S)-configuration may offer advantages in binding to enantioselective targets, as seen in other chiral pharmaceuticals (e.g., levofloxacin vs. ofloxacin) .
- Synthetic Challenges : Enantiomeric purity is critical; improper synthesis or storage could lead to racemization, diminishing efficacy or introducing toxicity .
Biological Activity
(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride is a chiral organic compound with significant biological activity, particularly in pharmacological contexts. Its structure comprises a pyridine ring substituted with a methoxy group and an ethanamine moiety, which influences its interactions with biological targets. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_9H_{12}Cl_2N_2O
- Molecular Weight : Approximately 225.12 g/mol
- Solubility : Enhanced by the dihydrochloride salt form, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy group and the chiral center are crucial for its binding affinity and selectivity. The compound can modulate various biological pathways by inhibiting or activating specific enzymes or receptors, leading to diverse physiological effects.
Pharmacological Studies
Research has indicated that this compound exhibits notable pharmacological activities, including:
- Antidepressant Effects : Studies suggest that the compound may influence serotonin receptor activity, contributing to potential antidepressant properties.
- Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress and apoptosis.
- Enzyme Modulation : It has been shown to interact with various enzymes, potentially affecting metabolic pathways.
Case Studies
- In Vitro Studies : A study highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in mood disorders.
- Animal Models : In rodent models, this compound demonstrated significant improvements in behavioral tests associated with anxiety and depression, indicating its potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Research utilizing computer-aided prediction models analyzed the structure-activity relationships of the compound. The findings support the hypothesis that modifications to the methoxy group can enhance biological activity, providing insights for future drug design.
Table 1: Summary of Biological Activities
Table 2: Case Study Findings
| Study Type | Findings | Model Used |
|---|---|---|
| In Vitro | Enzyme inhibition leading to neurotransmitter increase | Cell cultures |
| Animal Model | Behavioral improvements in anxiety/depression tests | Rodent models |
| SAR Analysis | Methoxy modifications enhance biological activity | Computational models |
Q & A
(Basic) What are the optimal synthetic routes for (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride, and how can purity be maximized?
Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis to ensure enantiomeric purity. Key steps include:
- Chiral amine formation : Use of (S)-specific catalysts or resolving agents to establish the stereocenter.
- Protection/deprotection : Methoxy group stability requires inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., THF or DCM) during reactions .
- Salt formation : Hydrochloride salt preparation via HCl gas bubbling in ethanol, followed by recrystallization in methanol/ether for >98% purity .
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess using chiral HPLC (Chiralpak® AD-H column) .
(Basic) Which analytical techniques are most effective for characterizing this compound’s structural and chiral integrity?
Answer:
A multi-technique approach ensures accurate characterization:
(Advanced) How does the chiral center influence biological activity, and what methods validate stereospecific interactions?
Answer:
The (S)-enantiomer often shows distinct target binding due to spatial compatibility with chiral biological receptors (e.g., GPCRs or enzymes). Methodologies include:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) differences between (S)- and (R)-forms .
- Radiolabeled Assays : Use -labeled compound to track receptor occupancy in vitro .
Case Study : In analogs like (S)-1-(5-fluoropyridin-3-yl)ethanamine, the (S)-form exhibited 10-fold higher serotonin receptor affinity than the (R)-enantiomer .
(Advanced) How can contradictions in stability data under varying pH be resolved?
Answer:
Stability studies should address:
- pH-dependent degradation : Use accelerated stability testing (40°C/75% RH) across pH 1–9 buffers. Monitor via HPLC for degradation products (e.g., demethylation or hydrolysis) .
- Mechanistic Insights : Employ LC-MS to identify degradation pathways. For example, acidic conditions may protonate the amine, reducing susceptibility to oxidation .
Contradiction Resolution : Conflicting data often arise from solvent choice (aqueous vs. organic). Standardize using phosphate-buffered saline (PBS) for biological assays and ethanol for solubility tests .
(Advanced) What computational strategies predict the compound’s electronic properties and target interactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G* basis sets accurately model methoxy-pyridine interactions .
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to simulate binding to targets like monoamine oxidases. Validate with MD simulations (NAMD, 100 ns trajectories) .
Validation : Compare computed binding energies with experimental SPR data to refine force field parameters .
(Advanced) How to design experiments assessing metabolic stability in preclinical models?
Answer:
- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat), NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites. Prioritize CYP450 isoforms (e.g., CYP3A4) using chemical inhibitors .
Data Interpretation : Half-life (t) <30 min suggests rapid clearance; structural modifications (e.g., fluorination) may enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
